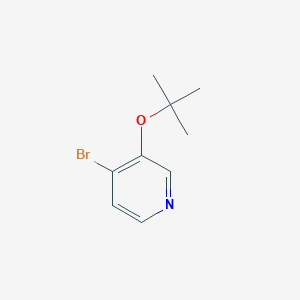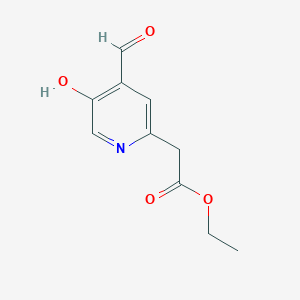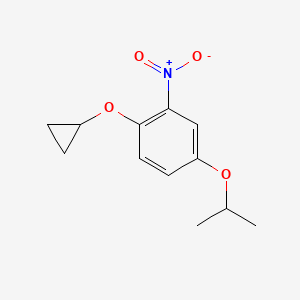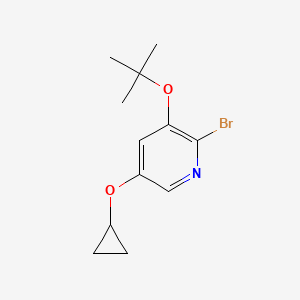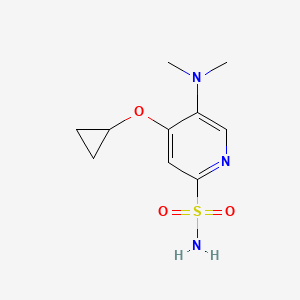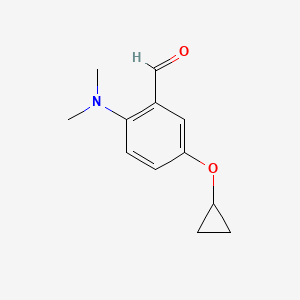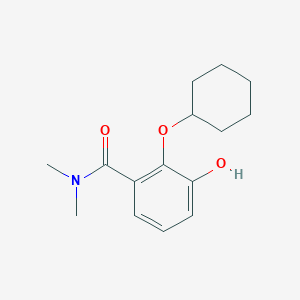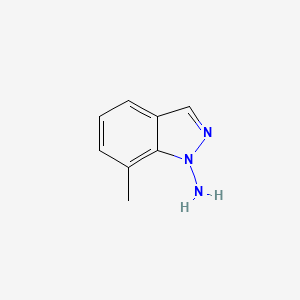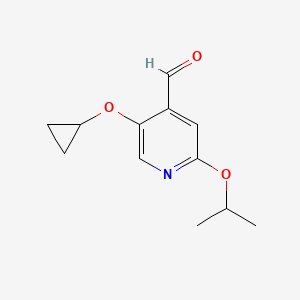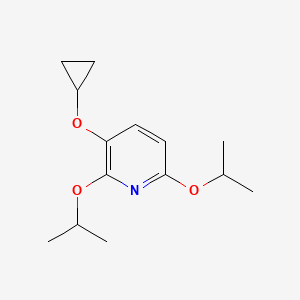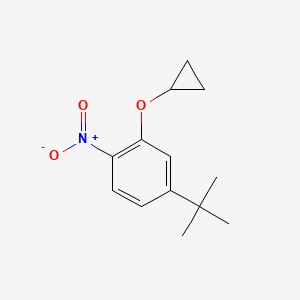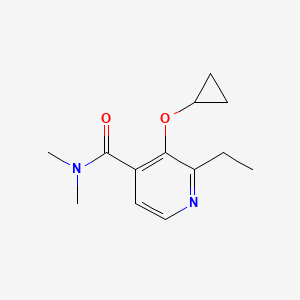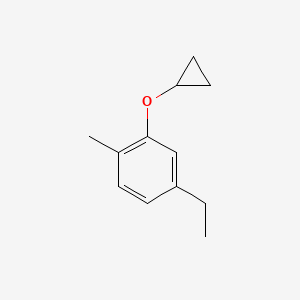
2-Cyclopropoxy-4-ethyl-1-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-4-ethyl-1-methylbenzene is an organic compound with the molecular formula C12H16O. This compound features a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a methyl group. It is a derivative of benzene, which is known for its aromatic properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-ethyl-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The cyclopropoxy group can be introduced through a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The process typically requires precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropoxy-4-ethyl-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and Lewis acids (e.g., AlCl3) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
2-Cyclopropoxy-4-ethyl-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-4-ethyl-1-methylbenzene involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The compound may modulate signaling pathways or inhibit certain enzymes, resulting in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclopropyl-2-ethyl-1-methylbenzene: Similar structure but with different substitution pattern on the benzene ring.
2-Cyclopropoxy-4-methylbenzenesulfonate: Contains a sulfonate group instead of an ethyl group.
Uniqueness
2-Cyclopropoxy-4-ethyl-1-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its cyclopropoxy group adds strain and reactivity, making it an interesting compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C12H16O |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
2-cyclopropyloxy-4-ethyl-1-methylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-10-5-4-9(2)12(8-10)13-11-6-7-11/h4-5,8,11H,3,6-7H2,1-2H3 |
Clé InChI |
MGWFYQLPPUUVAE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


